Ninhydrin

概要

説明

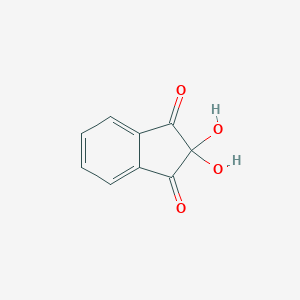

Ninhydrin, also known as 2,2-dihydroxyindane-1,3-dione, is an organic compound with the formula C₉H₆O₄. It is a white solid that is soluble in ethanol and acetone. This compound is widely used in analytical chemistry for the detection of ammonia and amines. This reaction is particularly useful in forensic science for detecting fingerprints, as the terminal amines of lysine residues in peptides and proteins react with this compound .

準備方法

Synthetic Routes and Reaction Conditions: Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The process involves the reaction of indane-1,2,3-trione with an oxidizing agent such as sodium periodate or potassium permanganate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of indane-1,2,3-trione using a continuous flow reactor. This method allows for the efficient production of this compound with high purity. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and minimize by-products .

化学反応の分析

Types of Reactions: Ninhydrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its interaction with amino acids, where it acts as an oxidizing agent .

Common Reagents and Conditions:

Oxidation: this compound reacts with amino acids in the presence of heat, leading to the formation of Ruhemann’s purple.

Substitution: this compound can react with various nucleophiles, including primary amines and α-amino acids, to form colored condensation products.

Major Products Formed:

科学的研究の応用

Analytical Chemistry

Detection of Amino Acids and Proteins

Ninhydrin is widely recognized for its ability to react with primary amino groups, forming a colored complex known as Ruhemann's purple. This reaction is foundational in amino acid analysis:

- Methodology : The this compound reaction is employed in both manual and automated settings to analyze various compounds across disciplines such as agriculture, biochemistry, and food science. It can detect amino acids in complex mixtures due to its high sensitivity and specificity.

- Applications : The method is utilized for assessing protein content in food products, analyzing plant tissues for nutritional studies, and evaluating amino acid profiles in clinical samples .

| Application Area | Description |

|---|---|

| Food Science | Protein content analysis in food products |

| Clinical Biochemistry | Amino acid profiling in patient samples |

| Agricultural Science | Nutritional assessment of plant tissues |

Organic Synthesis

Multicomponent Reactions (MCRs)

This compound serves as a key building block in organic synthesis, particularly in multicomponent reactions that generate complex molecular architectures:

- Recent Developments : Recent studies highlight this compound's role in synthesizing diverse scaffolds that exhibit potential biological activities, including anticancer properties. These MCRs are valued for their efficiency, allowing the rapid generation of compound libraries essential for drug discovery .

- Case Study : A review covering multicomponent reactions involving this compound from 2014 to 2019 illustrates its application in creating novel compounds with promising biological activities .

| Reaction Type | Key Features |

|---|---|

| Multicomponent Reactions | Efficient synthesis of complex molecules |

| Biological Applications | Potential anticancer agents derived from synthesized compounds |

Forensic Science

Fingerprint Detection

One of the most well-known applications of this compound is in forensic science for detecting latent fingerprints:

- Mechanism : this compound reacts with amino acids present in sweat residues left on surfaces, producing a purple-blue color that indicates the presence of fingerprints.

- Field Application : This method is routinely used by law enforcement agencies to recover fingerprints from various surfaces, enhancing the ability to identify suspects .

| Forensic Application | Description |

|---|---|

| Latent Fingerprint Detection | Visual enhancement of fingerprints on surfaces |

Biomedical Applications

Drug Delivery Systems

This compound's properties have been explored in developing drug delivery systems:

- Nanoparticle Functionalization : this compound has been utilized to modify nanoparticles for targeted drug delivery, enhancing the stability and efficacy of therapeutic agents.

- Case Studies : Research indicates that this compound-modified liposomes can improve drug encapsulation efficiency and release profiles in biomedical applications .

| Biomedical Application | Description |

|---|---|

| Drug Delivery Systems | Enhancing drug stability and targeting through nanoparticle functionalization |

作用機序

The mechanism of action of ninhydrin involves its role as an oxidizing agent. When this compound reacts with amino acids, it undergoes oxidative deamination, resulting in the formation of Ruhemann’s purple. The reaction proceeds through the following steps :

Oxidation: this compound oxidizes the amino acid, leading to the release of carbon dioxide, ammonia, and an aldehyde.

Formation of Hydrindantin: The reduced form of this compound, hydrindantin, is formed during the reaction.

Condensation: Hydrindantin reacts with another molecule of this compound and the released ammonia to form Ruhemann’s purple.

類似化合物との比較

Ninhydrin is unique due to its ability to form highly colored products upon reaction with amino acids and amines. Similar compounds include:

Fluorescamine: Reacts with primary amines to form fluorescent products, but requires UV light for detection.

Dansyl Chloride: Forms fluorescent derivatives with amines, but the reaction conditions are more stringent compared to this compound.

O-Phthalaldehyde: Reacts with primary amines to form fluorescent products, but is less commonly used due to its instability in aqueous solutions.

This compound stands out due to its simplicity, ease of use, and the distinct color change it produces, making it a preferred reagent in many analytical applications .

生物活性

Ninhydrin, also known as 2,2-dihydroxyindane-1,3-dione, is a chemical reagent widely recognized for its ability to react with amino acids and proteins, leading to a variety of biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications in biochemical assays, and its role in recent research.

This compound primarily reacts with free amino groups in amino acids and proteins to form a colored complex, typically a deep blue or purple compound known as Ruhemann's purple. This reaction is not only significant for qualitative analysis but also serves as a quantitative method for determining amino acid concentrations.

- Reaction Overview :

- This compound reacts with amino acids to release carbon dioxide and produce an aldehyde corresponding to the amino acid.

- The reaction can be summarized as follows:

Applications in Biochemistry

This compound has extensive applications in biochemistry, particularly in protein and amino acid analysis:

- Protein Analysis : this compound is used to detect and quantify amino acids in various biological samples. It has been employed in high-throughput methods that accurately assess peptide-derived amino acids in vivo, demonstrating significant changes postprandially in animal studies .

- CRISPR Technology : Recent studies have demonstrated the utility of this compound in manipulating RNA-guided nucleic acid systems. It can mask guide RNA (gRNA) to inhibit CRISPR/Cas9 activity and subsequently restore function through unmasking, highlighting its potential in gene editing applications .

- Forensic Science : In forensic investigations, this compound is utilized to develop latent fingerprints on porous surfaces by reacting with amino acids left behind by skin contact. Studies have optimized this process for better efficacy under varying conditions .

Case Study: this compound in Protein Digestion Assessment

A study involving young pigs assessed the effectiveness of a high-throughput this compound method for measuring dietary peptide-derived amino acids. The results indicated that this method could serve as a direct biomarker for protein digestion and absorption, with significant differences observed between healthy and EPI (exocrine pancreatic insufficiency) pigs .

| Parameter | Healthy Pigs | EPI Pigs |

|---|---|---|

| AUC (Area Under Curve) | Higher | Lower |

| Cmax (Maximum Concentration) | Higher | Lower |

Kinetic Studies

Kinetic studies have explored this compound's interaction with metal-dipeptide complexes. These studies utilized UV-vis spectrophotometry to analyze the formation of colored products, providing insight into the reaction dynamics and thermodynamic parameters involved .

Summary of Biological Activities

This compound's biological activities can be summarized as follows:

- Detection : Effective for identifying amino acids and proteins.

- Gene Regulation : Modulates CRISPR systems by reversible masking of gRNA.

- Forensic Applications : Enhances fingerprint development techniques.

特性

IUPAC Name |

2,2-dihydroxyindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMOMIGRRWSMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025716 | |

| Record name | Ninhydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ninhydrin appears as white to light yellow crystals or powder. Becomes anhydrous with reddening at 257-266 °F. (NTP, 1992), White to light yellow crystals or powder; [CAMEO], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ninhydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), Solubility in water: soluble | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000024 [mmHg] | |

| Record name | Ninhydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

485-47-2 | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ninhydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ninhydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ninhydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NINHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCL6S9K23A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

466 to 469 °F (Decomposes) (NTP, 1992) | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ninhydrin primarily reacts with primary amines, including those found in amino acids, peptides, and proteins. [, , , , , ] This reaction results in the formation of a colored product known as Ruhemann's purple. [, ]

A: this compound undergoes a condensation reaction with the amino group of an amino acid, followed by decarboxylation and hydrolysis. This process ultimately forms Ruhemann's purple, a highly conjugated chromophore responsible for the characteristic purple color observed. [, ]

A: While this compound primarily reacts with primary amines, research shows it can also react with other nitrogen-containing compounds, such as weak-acid dissociable cyanide complexes. [] This reaction also produces a colored product, albeit red instead of purple, enabling cyanide detection in various matrices. [, ]

ANone: The molecular formula of this compound is C9H6O4. Its molecular weight is 178.14 g/mol.

A: While specific spectroscopic data aren't provided in the given papers, researchers commonly employ techniques like UV-Vis, IR, and NMR spectroscopy to characterize this compound and its derivatives. [, ] UV-Vis spectroscopy is particularly useful for monitoring the formation of Ruhemann's purple. []

A: Yes, different substrates can impact the visualization of this compound-processed stains. [] Thermal paper, for instance, presents unique challenges due to its heat-sensitive nature. Conventional porous substrate processing techniques involving heat can darken the paper, hindering visualization. []

A: this compound reactions are known to be influenced by temperature and humidity. [] For optimal results, specific temperature and humidity conditions are recommended during fingerprint development. []

A: Research suggests that cyanide can act as a catalyst in the reaction between this compound and a metal amino acid complex like [Cu(II)-Trp]+. [] This catalytic activity forms the basis for sensitive cyanide detection methods. [, ]

A: this compound's high sensitivity and selectivity in reacting with amino acids make it an excellent reagent for detecting latent fingerprints. [, , ] It's considered a universal reagent for fingerprints on paper due to its effectiveness in visualizing even trace amounts of amino acids present in sweat residue. []

A: Yes, several alternatives exist, including 1,2-indanedione (IND), 5-methylthiothis compound (5-MTN), DFO, and lawsone. [, , ] The choice of reagent depends on the specific substrate, desired sensitivity, and visualization method. [, , ]

A: Yes, QSAR models have been developed to explore the relationship between the structure of this compound derivatives and their reactivity with glycine, a model amino acid. [] These models help predict the reactivity of new this compound analogues for potential applications like fingerprint development. []

A: Computational studies utilizing frontier molecular orbital (FMO) analysis have revealed that the nucleophilic attack of glycine on this compound is more favorable than electrophilic attack. [] This insight helps understand the reaction mechanism and guide the design of more reactive this compound derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。